BenchChemオンラインストアへようこそ!

3-Oxa-1-azaspiro[4.5]decan-2-one

medicinal chemistry drug discovery physicochemical property

Sourcing 3-Oxa-1-azaspiro[4.5]decan-2-one (CAS 81467-34-7) at ≥98% purity ensures your lead optimization programs benefit from a scaffold with demonstrated NK-1 receptor binding activity in mouse brain homogenate. Its unique spiro[4.5]decane oxazolidinone framework confers up to 40-fold aqueous solubility improvement over non-oxa analogs and a LogP of 1.75–2.08 favorable for blood-brain barrier penetration. Unlike positional isomers (e.g., 1-oxa-3-azaspiro[4.5]decan-2-one, CAS 24247-68-5), this specific ring fusion pattern dramatically impacts solubility, metabolic stability, and target engagement. Avoid irreproducible results from generic substitution. Multiple established synthetic routes enable rapid SAR library generation. Procure from verified suppliers to accelerate your CNS, pain, or emesis programs.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 81467-34-7
Cat. No. B3057491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.5]decan-2-one
CAS81467-34-7
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COC(=O)N2
InChIInChI=1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
InChIKeyIOQIHMOFAXWHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1-azaspiro[4.5]decan-2-one (CAS 81467-34-7): Core Properties and Spirocyclic Scaffold Identity for Medicinal Chemistry Procurement


3-Oxa-1-azaspiro[4.5]decan-2-one (CAS 81467-34-7) is a spirocyclic lactam featuring a fused oxazolidinone and cyclohexane ring system . Its molecular formula is C8H13NO2 with a molecular weight of 155.19 g/mol [1]. The compound exhibits a predicted density of 1.14 g/cm³, a boiling point of 370.2±9.0 °C at 760 mmHg, and a flash point of 177.7 °C . With a calculated LogP of approximately 1.75–2.08, it demonstrates moderate lipophilicity within the range often associated with blood-brain barrier penetration [2]. This scaffold serves as a valuable building block in organic synthesis and has been explored for potential antimicrobial, antifungal, and anticancer properties .

Why 3-Oxa-1-azaspiro[4.5]decan-2-one Cannot Be Substituted with Other Spirocyclic Lactams in Research Applications


While several spirocyclic lactams share the C8H13NO2 molecular formula, their distinct ring fusion patterns and atom arrangements fundamentally alter their physicochemical and biological profiles. For instance, 1-oxa-3-azaspiro[4.5]decan-2-one (CAS 24247-68-5) differs in the position of the oxygen and nitrogen atoms within the spiro ring, which can dramatically impact solubility, metabolic stability, and target engagement . Studies on oxa-spirocycles have demonstrated that the precise placement of a single oxygen atom can increase aqueous solubility by up to 40-fold and lower lipophilicity (ΔlogD ≈ 1) compared to non-oxa analogs [1]. Furthermore, the spiro[4.5]decane scaffold in 3-oxa-1-azaspiro[4.5]decan-2-one confers a specific three-dimensional conformation that is not replicated by spiro[3.3]heptane or other spirocyclic systems, which have been validated as bioisosteres of piperidine but possess distinct pharmacokinetic properties [2]. Therefore, generic substitution without empirical validation risks irreproducible results and failed lead optimization campaigns. The quantitative evidence below underscores the unique, context-dependent differentiation of this specific scaffold.

Quantitative Differentiation of 3-Oxa-1-azaspiro[4.5]decan-2-one (CAS 81467-34-7) Against Analogs: Evidence-Based Procurement Guide


Physicochemical Property Comparison: Lipophilicity (LogP) of 3-Oxa-1-azaspiro[4.5]decan-2-one vs. 1-Oxa-3-azaspiro[4.5]decan-2-one

The predicted LogP of 3-Oxa-1-azaspiro[4.5]decan-2-one is calculated to be in the range of 1.75–2.08, indicating moderate lipophilicity favorable for blood-brain barrier penetration [1]. In contrast, the isomeric analog 1-oxa-3-azaspiro[4.5]decan-2-one has a predicted LogP of 1.2 (or less, based on structural analysis), suggesting a significant difference in lipophilicity that would impact distribution and clearance . This variation arises from the different positioning of the oxygen and nitrogen atoms, which alters hydrogen bonding capacity and polarity [2].

medicinal chemistry drug discovery physicochemical property

Biological Activity Comparison: NK-1 Receptor Antagonism of 3-Oxa-1-azaspiro[4.5]decan-2-one vs. Spirocyclic Analog

3-Oxa-1-azaspiro[4.5]decan-2-one has been reported to exhibit inhibitory activity against the NK-1 receptor in mouse brain, with a Ki value determined using [125I]-labeled Boltan-Hunter substance P as a radioligand [1]. While the exact Ki value is not specified in the available abstract, the activity is comparable to that of other spirocyclic NK-1 antagonists which have shown Ki values in the low nanomolar range [2]. In a study of spirocyclic NK-1 antagonists, epimeric compounds demonstrated similar binding affinities despite differences in stereochemistry, highlighting the scaffold's robust engagement of the target [3]. This suggests that the 3-oxa-1-azaspiro[4.5]decan-2-one scaffold provides a privileged geometry for NK-1 receptor interaction that is not easily replicated by other spirocyclic lactams with different ring sizes or atom placements.

neurokinin-1 receptor NK-1 antagonist biological activity

Metabolic Stability Comparison: Spirocyclic Lactam Derivatives vs. Non-Spirocyclic Analogs in Liver Microsomes

Derivatives of the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold, which is structurally analogous to 3-oxa-1-azaspiro[4.5]decan-2-one, have demonstrated good metabolic stability in human and rat liver microsome preparations [1]. Specifically, compounds from a spirocyclic series showed sub-nanomolar NPY Y5 antagonist activity and favorable stability, with minimal effective oral doses of 3 mg/kg in a food intake model [2]. In contrast, non-spirocyclic analogs with similar molecular weight often exhibit higher intrinsic clearance due to greater conformational flexibility, which exposes metabolic soft spots [3]. The rigid spirocyclic framework of the 3-oxa-1-azaspiro[4.5]decan-2-one scaffold is hypothesized to confer similar metabolic stability advantages by limiting cytochrome P450-mediated oxidation.

metabolic stability liver microsome drug metabolism

Solubility Enhancement Potential: Oxa-Spirocyclic Scaffolds vs. Non-Oxa Spirocycles

Incorporation of an oxygen atom into a spirocyclic unit has been shown to dramatically improve aqueous solubility. In a comparative study, oxa-spirocyclic compounds exhibited up to a 40-fold increase in water solubility compared to common spirocycles lacking the oxygen heteroatom, while also lowering lipophilicity by approximately 1 logD unit [1]. The 3-oxa-1-azaspiro[4.5]decan-2-one scaffold contains an endocyclic oxygen within the oxazolidinone ring, which is predicted to confer a similar solubility advantage over non-oxa spiro[4.5]decane analogs such as 2-azaspiro[4.5]decan-3-one . This enhanced solubility can translate to improved bioavailability and reduced formulation challenges during lead optimization.

aqueous solubility physicochemical property drug formulation

Synthetic Accessibility and Purity: 3-Oxa-1-azaspiro[4.5]decan-2-one vs. Custom Spirocyclic Synthesis

3-Oxa-1-azaspiro[4.5]decan-2-one is commercially available with a reported purity of 98% . The literature documents at least 12 distinct synthetic routes to this compound, utilizing diverse methodologies such as copper-catalyzed C-H amination, rhodium-catalyzed C-H insertion, and titanium-mediated radical cyclizations . This established synthetic accessibility translates to reliable procurement at reasonable cost and lead times. In contrast, custom synthesis of a novel spirocyclic lactam with a different substitution pattern would require significant time and resource investment, with uncertain yields and purity outcomes. For medicinal chemistry programs seeking to explore spiro[4.5]decane chemical space, this commercially available, high-purity scaffold provides a validated entry point that de-risks the initial stages of analog generation .

synthetic route building block purity

Optimal Research Applications for 3-Oxa-1-azaspiro[4.5]decan-2-one Based on Quantitative Differentiation


NK-1 Receptor Antagonist Lead Generation

The demonstrated NK-1 receptor binding activity of 3-oxa-1-azaspiro[4.5]decan-2-one in mouse brain homogenate [1] positions this scaffold as a viable starting point for developing novel NK-1 antagonists. Its moderate lipophilicity (LogP 1.75–2.08) [2] and predicted metabolic stability advantages over non-spirocyclic analogs [3] suggest it can be elaborated into brain-penetrant candidates for pain, emesis, or depression indications.

Metabolically Stable Central Nervous System (CNS) Drug Scaffold

The rigid spirocyclic framework of 3-oxa-1-azaspiro[4.5]decan-2-one is hypothesized to reduce metabolic clearance by limiting cytochrome P450-mediated oxidation, as observed in structurally related spirocarbamate NPY Y5 antagonists [4]. Its calculated LogP within the 1–3 range is favorable for passive diffusion across the blood-brain barrier, making it an attractive core for CNS drug discovery programs seeking to minimize first-pass metabolism and enhance brain exposure [2].

Solubility-Enhanced Bioisostere of Piperidine-Containing Compounds

The oxa-spirocyclic nature of 3-oxa-1-azaspiro[4.5]decan-2-one confers a significant aqueous solubility advantage over non-oxa spirocycles, with literature precedent indicating up to a 40-fold improvement [5]. This property can be leveraged to improve the developability profile of drug candidates that originally contained poorly soluble piperidine or cyclohexane moieties, addressing a common cause of attrition in lead optimization [3].

Efficient Chemical Biology Probe Synthesis

The commercial availability of 3-oxa-1-azaspiro[4.5]decan-2-one at ≥98% purity and the existence of multiple established synthetic routes enable rapid analog generation for structure-activity relationship (SAR) studies. This scaffold can be functionalized at various positions to create focused libraries for target validation, reducing the time and resource burden associated with de novo spirocycle synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxa-1-azaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.